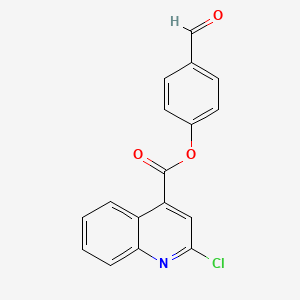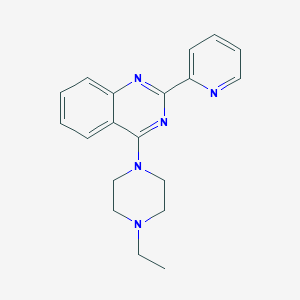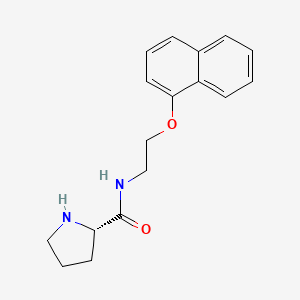
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is a heterocyclic compound that has attracted the attention of researchers due to its potential as an anticancer agent. This compound is a kinase inhibitor that targets a specific protein involved in cell proliferation and survival. In
作用机制
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves the inhibition of EGFR activity. This protein is involved in cell proliferation and survival, and its overexpression is associated with many types of cancer. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death, which can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of working with 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is its specificity for EGFR. This compound targets a specific protein involved in cancer cell growth, which can make it a more effective treatment than other drugs that target multiple proteins. However, one limitation of working with this compound is its potential toxicity. Like all drugs, this compound can have side effects that need to be carefully monitored.
未来方向
There are many future directions for research on 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. Additionally, researchers are exploring the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers are investigating the potential of this compound in combination with other drugs to increase its effectiveness as an anticancer agent.
合成方法
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves a series of chemical reactions. The first step is the preparation of 4-(4-methylpiperidin-1-yl)aniline by reacting 4-methylpiperidine with aniline. The second step is the reaction of 4-(4-methylpiperidin-1-yl)aniline with 2-chloroquinazoline in the presence of a palladium catalyst to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
科学研究应用
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline has been extensively studied for its anticancer properties. This compound has been shown to inhibit the activity of a specific protein called epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death. This compound has also been studied for its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-14-9-12-23(13-10-14)19-15-6-2-3-7-16(15)21-18(22-19)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIIOXYTJGHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)

![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)
